molecular formula C10H13NO3 B14891961 methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate

methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate

Cat. No.: B14891961
M. Wt: 195.21 g/mol
InChI Key: PUTQBYLORMXXFS-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate is an organic compound with a molecular formula of C10H13NO3. This compound is characterized by the presence of an amino group, a hydroxyphenyl group, and a methyl ester group. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The (3R) designation indicates the specific configuration of the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxybenzaldehyde and methyl acrylate.

    Formation of Intermediate: The first step involves the condensation of 3-hydroxybenzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired product.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxy group can yield compounds such as 3-amino-3-(3-oxophenyl)propanoate.

    Reduction: Reduction of the amino group can yield compounds such as 3-amino-3-(3-hydroxyphenyl)propanol.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor ligand.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it can interact with cellular signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)propanoate: Similar in structure but with the hydroxy group at the para position.

    Methyl 3-(3-hydroxyphenyl)propanoate: Lacks the amino group present in methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate.

    Methyl (3R)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate: Contains a cyclopropyl group instead of an amino group.

Uniqueness

This compound is unique due to the presence of both an amino group and a hydroxyphenyl group, which confer distinct chemical and biological properties. The chiral center also adds to its uniqueness, as it can exist in enantiomeric forms with different biological activities.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(3-hydroxyphenyl)propanoate

InChI

InChI=1S/C10H13NO3/c1-14-10(13)6-9(11)7-3-2-4-8(12)5-7/h2-5,9,12H,6,11H2,1H3/t9-/m1/s1

InChI Key

PUTQBYLORMXXFS-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=CC=C1)O)N

Canonical SMILES

COC(=O)CC(C1=CC(=CC=C1)O)N

Origin of Product

United States

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